A Technical Guide to the Structure Elucidation of Tert-butyl 3-(aminomethyl)-3-hydroxypiperidine-1-carboxylate
A Technical Guide to the Structure Elucidation of Tert-butyl 3-(aminomethyl)-3-hydroxypiperidine-1-carboxylate
Introduction
Tert-butyl 3-(aminomethyl)-3-hydroxypiperidine-1-carboxylate (CAS No: 1308384-31-7) is a key chiral building block in medicinal chemistry and drug development.[1][2] Its utility stems from the densely functionalized piperidine core, featuring a tertiary alcohol, a primary amine, and a carbamate-protected secondary amine, all arranged around a stereocenter. This intricate structure allows for diverse synthetic modifications, making it a valuable intermediate for complex pharmaceutical agents.[3][4] Given its role in synthesis, unambiguous confirmation of its structure is paramount to ensure the integrity of downstream products.
This technical guide provides an in-depth, multi-technique approach to the complete structure elucidation of this molecule. We will move beyond simple data reporting to explain the causality behind the analytical choices and the logic of data interpretation, reflecting a field-proven workflow. The core principle is one of self-validation, where data from orthogonal techniques converge to provide a single, irrefutable structural assignment.
The target molecule has the following fundamental properties:
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Molecular Formula: C₁₁H₂₂N₂O₃[1]
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Molecular Weight: 230.30 g/mol [1]
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Monoisotopic Mass: 230.16304257 Da[1]
The Analytical Workflow: A Convergent Strategy
The elucidation of a novel or synthesized molecule is never reliant on a single technique. Instead, it is a process of assembling a puzzle where each piece of spectroscopic data provides unique and complementary information. Our strategy employs three core analytical pillars: Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Caption: A workflow diagram illustrating the convergent analytical approach to structure elucidation.
Part 1: Foundational Analysis via Mass Spectrometry
Expertise & Rationale: The first step is to confirm the most fundamental properties: the molecular weight and elemental composition. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose. We select Electrospray Ionization (ESI) as it is a "soft" ionization method, ideal for minimizing fragmentation and maximizing the abundance of the molecular ion, which is crucial for a thermally labile molecule containing a Boc-protecting group.
Experimental Protocol: ESI-Time-of-Flight (TOF) HRMS
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Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of methanol containing 0.1% formic acid. The acid ensures efficient protonation to form the [M+H]⁺ ion.
-
Instrument: A TOF mass spectrometer equipped with an ESI source.
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Ionization Mode: Positive Ion Mode.
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Infusion: Introduce the sample solution into the source via direct infusion at a flow rate of 5 µL/min.
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Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Nebulizer Gas (N₂): 1.0 bar
-
Drying Gas (N₂): 6.0 L/min at 180 °C
-
-
Data Acquisition: Acquire data over a mass range of m/z 50-500. Use a suitable lock mass calibrant for high mass accuracy.
Expected Data & Interpretation
The primary goal is to observe the protonated molecular ion, [M+H]⁺. The high-resolution capability of the TOF analyzer allows for a mass measurement with an accuracy of <5 ppm, which is sufficient to confirm the elemental composition.
| Ion | Theoretical Exact Mass (Da) | Observed Mass (Da) | Interpretation |
| [C₁₁H₂₂N₂O₃+H]⁺ | 230.16304 + 1.00728 | ~231.1703 | Confirms the molecular formula and molecular weight of the parent molecule. |
| [C₅H₉]⁺ | 57.07042 | ~57.0704 | Characteristic tert-butyl cation fragment, a hallmark of a Boc group.[5] |
| [M+H - C₄H₈]⁺ | 175.1077 | ~175.1077 | Loss of isobutylene (56 Da) from the Boc group via rearrangement.[6] |
| [M+H - C₅H₉O₂]⁺ | 130.0917 | ~130.0917 | Loss of the entire Boc group (101 Da). |
The detection of the [M+H]⁺ ion at m/z ~231.1703 with high mass accuracy provides unequivocal proof of the elemental formula C₁₁H₂₂N₂O₃. The presence of the m/z 57 fragment strongly supports the existence of the tert-butoxycarbonyl (Boc) protecting group.[5]
Part 2: Functional Group Identification via Infrared Spectroscopy
Expertise & Rationale: Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and powerful technique for identifying the types of chemical bonds, and thus the functional groups, present in a molecule. For our target, we expect to see characteristic absorptions for the alcohol (O-H), amine (N-H), carbamate (C=O), and aliphatic (C-H) groups. Attenuated Total Reflectance (ATR) is chosen as the sampling method as it requires minimal sample preparation and is non-destructive.
Experimental Protocol: ATR-FTIR
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Sample Preparation: Place a small amount (~1-2 mg) of the solid compound directly onto the ATR crystal (typically diamond or germanium).
-
Instrument: An FTIR spectrometer equipped with a single-reflection ATR accessory.
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
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Apply pressure to the sample using the anvil to ensure good contact with the crystal.
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Collect the sample spectrum over a range of 4000-400 cm⁻¹.
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Co-add 16 scans at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.
-
-
Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance.
Expected Data & Interpretation
The FTIR spectrum provides a "fingerprint" of the molecule's functional groups.
| Frequency Range (cm⁻¹) | Intensity & Shape | Assignment | Interpretation |
| 3450 - 3200 | Strong, Broad | O-H and N-H stretching | A broad envelope indicating overlapping signals from the tertiary alcohol (-OH) and primary amine (-NH₂).[7] |
| 2975 - 2850 | Medium to Strong | Aliphatic C-H stretching | Confirms the presence of the piperidine ring and Boc group's sp³ C-H bonds.[8] |
| ~1685 | Very Strong, Sharp | C=O stretching (Amide I) | A key diagnostic peak for the carbamate carbonyl of the Boc protecting group.[9] |
| ~1160 | Strong | C-O stretching | Associated with the C-O bonds of the carbamate and the tertiary alcohol. |
The combination of a strong, broad O-H/N-H stretch and a very strong C=O absorption around 1685 cm⁻¹ provides compelling evidence for the simultaneous presence of hydroxyl/amine and Boc-carbamate functionalities.
Part 3: Definitive Structural Mapping with NMR Spectroscopy
Expertise & Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise connectivity and stereochemistry of an organic molecule. Through a series of 1D (¹H, ¹³C) and 2D experiments, we can map out the complete carbon-hydrogen framework. Deuterated chloroform (CDCl₃) is a common initial choice for a solvent, but given the presence of exchangeable protons and potential for hydrogen bonding, deuterated dimethyl sulfoxide (DMSO-d₆) can also be highly informative.
Experimental Protocol: 1D and 2D NMR
-
Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
Experiments:
-
¹H NMR: Standard proton spectrum to identify all unique proton environments, their integration (relative number), and splitting patterns (neighboring protons).
-
¹³C NMR: Standard carbon spectrum to identify all unique carbon environments.
-
DEPT-135: A spectral editing pulse sequence used to differentiate carbon signals into CH/CH₃ (positive) and CH₂ (negative) signals. Quaternary carbons are absent.
-
D₂O Exchange: Add a drop of D₂O to the NMR tube and re-acquire the ¹H NMR spectrum. Protons attached to heteroatoms (O-H, N-H) will exchange with deuterium and their signals will disappear, confirming their identity.
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Expected ¹H NMR Data & Interpretation (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~3.8 - 3.0 | Multiplet | 4H | Piperidine H2, H6 | Protons adjacent to the ring nitrogen are deshielded. Complex splitting due to ring conformation. |
| ~2.85 | Singlet | 2H | -CH₂-NH₂ | Methylene protons adjacent to the primary amine. |
| ~2.2 (broad) | Singlet | 3H | -OH, -NH₂ | Exchangeable protons. Signal will disappear upon D₂O exchange. Position is concentration-dependent. |
| ~1.8 - 1.5 | Multiplet | 4H | Piperidine H4, H5 | Aliphatic protons of the piperidine ring. |
| 1.45 | Singlet | 9H | -C(CH₃)₃ | Nine equivalent protons of the tert-butyl group give a characteristic large singlet. |
Expected ¹³C NMR Data & Interpretation (in CDCl₃)
| Chemical Shift (δ, ppm) | DEPT-135 | Assignment | Rationale |
| ~155.0 | Absent | -N-COO- | Carbamate carbonyl carbon, highly deshielded. |
| ~79.5 | Absent | -C(CH₃)₃ | Quaternary carbon of the Boc group. |
| ~70.0 | Absent | Piperidine C3 | Quaternary carbon bearing both the -OH and -CH₂NH₂ groups, deshielded by electronegative oxygen. |
| ~50.2 | Negative | -CH₂-NH₂ | Aminomethyl carbon. |
| ~45.0, ~40.0 | Negative | Piperidine C2, C6 | Carbons adjacent to the ring nitrogen. Two signals may be present due to conformational effects. |
| ~35.0 | Negative | Piperidine C5 | Aliphatic ring carbon. |
| 28.4 | Positive | -C(CH₃)₃ | Three equivalent methyl carbons of the Boc group. |
| ~25.0 | Negative | Piperidine C4 | Aliphatic ring carbon. |
Note: The exact chemical shifts are predictive and may vary slightly based on solvent and concentration.
The combination of ¹H, ¹³C, and DEPT-135 data allows for the assignment of every proton and carbon in the molecule. For absolute certainty, 2D NMR experiments like COSY (¹H-¹H correlations) and HSQC/HMBC (¹H-¹³C correlations) would be employed to trace the connectivity through the entire piperidine ring and confirm the attachment of the side chains to the C3 position.
Data Synthesis and Final Confirmation
The structure of Tert-butyl 3-(aminomethyl)-3-hydroxypiperidine-1-carboxylate is confirmed by the overwhelming convergence of evidence from all three analytical techniques:
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HRMS definitively establishes the correct elemental formula (C₁₁H₂₂N₂O₃) and confirms the presence of the Boc group through its characteristic fragmentation.[1][5]
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FTIR provides clear evidence for all key functional groups: the alcohol/amine (O-H/N-H stretch), the carbamate (strong C=O stretch), and the aliphatic framework (C-H stretch).[7][9]
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NMR spectroscopy provides the final, unambiguous proof. It maps the entire carbon-hydrogen skeleton, showing the 9-proton singlet of the tert-butyl group, the distinct signals for the piperidine ring, and the aminomethyl group. The chemical shifts of the quaternary C3 and the carbonyl carbon are diagnostic, and the integration values in the ¹H spectrum perfectly match the proposed structure.
Together, these self-validating datasets leave no doubt as to the identity and structure of the compound.
References
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PubChem. 1-Piperidinecarboxylic acid, 3-(aminomethyl)-3-hydroxy-, 1,1-dimethylethyl ester. National Center for Biotechnology Information. [Link]
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Jackson, P. F., et al. (2015). Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. Journal of the American Society for Mass Spectrometry. [Link]
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Chinelatto, M. A., Agnelli, J. A. M., & Canevarolo, S. V. (2014). Synthesis and Characterization of Copolymers from Hindered Amines and Vinyl Monomers. ResearchGate. [Link]
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Wolf, C. E., et al. (2017). Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry. Forensic Toxicology. [Link]
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Moser, A. (2008). Confirmation of Synthesis: using MS to identify a protective group. ACD/Labs. [Link]
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Krishnakumar, V., & John, X. (2006). Spectral investigation and normal coordinate analysis of piperazine. Indian Journal of Pure & Applied Physics. [Link]
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Pharmaffiliates. tert-Butyl (R)-3-aminopiperidine-1-carboxylate. [Link]
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Capot Chemical. (2026). MSDS of tert-butyl 3-(aminomethyl)-3-hydroxypiperidine-1-carboxylate. [Link]
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ResearchGate. FT-IR spectrum of piperine. [Link]
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ResearchGate. FT-IR spectra of piperine before (A) and after (B) its transformation... [Link]
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